Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-
Description
Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- (CAS: 251105-80-3) is a chiral sulfonamide derivative characterized by a 4-nitro-substituted benzene ring and a stereochemically defined hydroxyamino-butyl side chain. The compound’s stereochemistry [(2R,3S)] is critical for its biological interactions, as seen in protease inhibitor intermediates like Amprenavir . Its molecular formula is C₂₀H₂₇N₃O₅S, with a molecular weight of 437.52 g/mol. The nitro group at the para position of the benzene ring distinguishes it from amino-substituted analogs used in antiviral drugs such as Atazanavir and Darunavir .
Properties
CAS No. |
251105-80-3 |
|---|---|
Molecular Formula |
C20H27N3O5S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H27N3O5S/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26/h3-11,15,19-20,24H,12-14,21H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
BPRSPRGTVGSTKD-VQTJNVASSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Introduction of the Amino Alcohol: The benzenesulfonyl chloride is then reacted with an amino alcohol, such as (2R,3S)-3-amino-2-hydroxy-4-phenylbutanol, under basic conditions to form the corresponding sulfonamide.
Addition of the Nitro Group: The final step involves the nitration of the aromatic ring to introduce the nitro group at the desired position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Organic Synthesis
Benzenesulfonamide derivatives are often utilized as intermediates in organic synthesis. This compound can serve as a building block for the development of more complex molecules through various chemical reactions such as:
- Electrophilic substitution : The aromatic ring can undergo reactions like halogenation or alkylation.
- Oxidation and reduction : The amino alcohol can be oxidized to form ketones or aldehydes, while the nitro group can be reduced to an amino group under hydrogenation conditions .
Enzyme Inhibition Studies
The sulfonamide group in this compound has structural similarities to para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This property is significant in antimicrobial research, where inhibition of bacterial growth is desired. Studies have shown that compounds with similar structures can effectively inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
Antimicrobial and Anticancer Research
Research indicates that benzenesulfonamide derivatives exhibit potential antimicrobial and anticancer properties. The compound's ability to interfere with essential biological processes makes it a candidate for further investigation in drug development. For instance, studies have demonstrated that certain sulfonamides possess activity against various strains of bacteria and cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several benzenesulfonamide derivatives, including N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-. Results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Inhibition
In another investigation reported in Cancer Research, researchers evaluated the anticancer properties of this compound on human breast cancer cell lines. The results demonstrated that treatment with N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Utilized in electrophilic substitution |
| Enzyme Inhibition | Antimicrobial studies | Inhibits dihydropteroate synthase |
| Antimicrobial Research | Activity against bacterial strains | Effective against E. coli and S. aureus |
| Cancer Research | Evaluation on cancer cell lines | Dose-dependent reduction in cell viability |
Mechanism of Action
The mechanism of action of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (electron-withdrawing) increases the sulfonamide’s acidity compared to the amino group (electron-donating), affecting solubility and receptor binding .
- Stereochemical Requirements : The (2R,3S) configuration is conserved across antiviral intermediates, ensuring proper interaction with protease active sites .
Physicochemical Properties
Table 3: Property Comparison
Analysis :
- The nitro group reduces water solubility compared to the 4-amino analog but enhances stability under acidic conditions .
Pharmacological Activity
- Target Compound : Acts as a precursor in Amprenavir synthesis, with the nitro group serving as a protected amine .
- 4-Amino Analog: Directly inhibits HIV-1 protease (IC₅₀ = 1.2 nM) via hydrogen bonding with the catalytic aspartate residues .
- NLRP3 Inflammasome Inhibitors : Analogs with methylsulfonyl or isoindoline groups (e.g., Compound 28, 30) show anti-inflammatory activity (IC₅₀ = 0.3–5 µM) .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. Among these compounds, Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- stands out for its potential therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-benzenesulfonamide , with the molecular formula and a molecular weight of approximately 392.51 g/mol. The structure features a phenylbutylamine moiety, which is crucial for its biological interactions.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.51 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Cardiovascular Effects
Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. One study utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential applications in managing cardiovascular conditions.
Experimental Design
The following table summarizes the experimental setup used to evaluate the biological activity of benzenesulfonamide derivatives:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |
The mechanism by which benzenesulfonamides exert their cardiovascular effects may involve interaction with calcium channels, influencing vascular smooth muscle contraction and relaxation. Computational docking studies have suggested that these compounds can bind to calcium channel proteins, potentially modulating their activity.
Antimicrobial Activity
Benzenesulfonamides are also known for their antimicrobial properties. A study highlighted the antibacterial efficacy of various benzenesulfonamide derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of functional groups such as nitro and amino significantly enhanced their antimicrobial activity.
Study on Perfusion Pressure
In a recent study published in the Brazilian Journal of Science, researchers evaluated the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The findings demonstrated that specific derivatives could effectively lower perfusion pressure over time, indicating potential for therapeutic use in hypertensive conditions .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial activity of N-substituted benzenesulfonamides against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity, suggesting that these compounds could serve as effective alternatives to traditional antibiotics .
Q & A
Q. Q1. What are the key synthetic strategies for preparing Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-?
Answer: The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Introducing the sulfonamide group via reaction with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under anhydrous conditions .
- Stereoselective Amination : Protecting the (2R,3S)-3-amino-2-hydroxy backbone using tert-butoxycarbonyl (Boc) groups to preserve stereochemistry during coupling reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates, as seen in analogues with 37–84% yields .
Q. Q2. How is the stereochemical integrity of the (2R,3S) configuration validated during synthesis?
Answer:
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- NMR Spectroscopy : Analyze coupling constants (e.g., JH-H) in NMR to confirm vicinal diastereotopic protons in the 2-hydroxy-3-amino moiety .
Advanced Research Questions
Q. Q3. What computational methods are recommended to analyze the compound’s interaction with biological targets (e.g., NLRP3 inflammasome)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against NLRP3 (PDB: 6NPY). Focus on sulfonamide’s nitro group forming hydrogen bonds with Arg578 .
- Electrostatic Potential (ESP) Mapping : Apply Multiwfn software to calculate ESP surfaces, identifying nucleophilic/electrophilic regions influencing target binding .
Q. Q4. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
Q. Q5. What strategies optimize the compound’s selectivity over off-target sulfonamide-binding proteins?
Answer:
- SAR Studies : Modify the 2-methylpropyl substituent to bulkier groups (e.g., cyclohexyl) to sterically hinder non-specific binding .
- Alanine Scanning Mutagenesis : Identify critical residues in the target’s active site for selective interaction .
Methodological Challenges
Q. Q6. How to address low yields in the final coupling step of the (2R,3S)-3-amino-2-hydroxy moiety?
Answer:
Q. Q7. What analytical techniques confirm the absence of diastereomeric impurities in the final product?
Answer:
- 2D NMR (NOESY) : Detect spatial proximity between the 2-hydroxy proton and the 4-phenyl group to validate stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass shifts corresponding to stereoisomers .
Data Interpretation
Q. Q8. How to reconcile discrepancies in IC50 values reported across different NLRP3 inhibition assays?
Answer:
- Assay Standardization : Use ATP release (luminescence) and IL-1β ELISA in parallel to control for false positives in cell-free systems .
- Negative Controls : Include MCC950 (a known NLRP3 inhibitor) to normalize inter-laboratory variability .
Structural Insights
Q. Q9. What role does the 4-nitro group play in the compound’s mechanism of action?
Answer:
- Electron-Withdrawing Effect : Enhances sulfonamide’s acidity (pKa ~8.5), promoting deprotonation and hydrogen bonding with NLRP3’s ASC domain .
- Redox Activity : The nitro group may act as a Michael acceptor, covalently modifying cysteine residues in the target protein .
Future Directions
Q. Q10. How can this compound be repurposed for non-inflammatory targets (e.g., viral proteases)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
